5-Oxoprolyltryptophan

概要

説明

5-Oxoprolyltryptophan is a naturally occurring compound that belongs to the class of tryptophan metabolites. It is formed by the oxidation of tryptophan by the enzyme tryptophan dioxygenase. This compound has gained significant attention in recent years due to its potential therapeutic and environmental applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxoprolyltryptophan can be achieved through various synthetic routes. One common method involves the oxidation of tryptophan using tryptophan dioxygenase. Another method includes the synthesis from PYR-TRP-OET, which involves specific reaction conditions and reagents .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the compound can be synthesized in bulk for research purposes using the aforementioned synthetic routes .

化学反応の分析

Types of Reactions: 5-Oxoprolyltryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

科学的研究の応用

5-Oxoprolyltryptophan is primarily used as a model substrate for investigating the increase of serotonin at the cerebral level . Its applications span across various fields:

Chemistry: Used in studies related to tryptophan metabolism and its derivatives.

Biology: Investigates the role of tryptophan metabolites in biological systems.

Medicine: Potential therapeutic applications due to its role in serotonin regulation.

Industry: Utilized in the production of research chemicals and substrates for biochemical assays

作用機序

The mechanism of action of 5-Oxoprolyltryptophan involves its role as a substrate for serotonin production. It is metabolized in the brain, leading to an increase in serotonin levels . The molecular targets and pathways involved include the tryptophan dioxygenase pathway and the serotonin biosynthesis pathway .

類似化合物との比較

Tryptophan: The parent compound from which 5-Oxoprolyltryptophan is derived.

5-Hydroxytryptophan: Another tryptophan metabolite involved in serotonin production.

Kynurenine: A metabolite in the tryptophan degradation pathway.

Uniqueness: this compound is unique due to its specific role in serotonin regulation and its potential therapeutic applications. Unlike other tryptophan metabolites, it serves as a direct substrate for serotonin production, making it a valuable compound for research in neurochemistry and pharmacology .

生物活性

5-Oxoprolyltryptophan is a compound derived from the amino acids proline and tryptophan. Its biological activity is of significant interest in the fields of pharmacology and biochemistry due to its potential therapeutic applications, particularly in neuropharmacology and metabolic regulation. This article discusses the biological activity of this compound, including its metabolic pathways, effects on neurotransmitter systems, and implications for health.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to tryptophan metabolism. Tryptophan, an essential amino acid, serves as a precursor for serotonin (5-HT), a neurotransmitter crucial for mood regulation. The metabolic fate of tryptophan can diverge into several pathways:

- Serotonin Synthesis : Tryptophan is hydroxylated to form 5-hydroxytryptophan (5-HTP), which is then decarboxylated to produce serotonin. This pathway is critical for maintaining serotonergic tone in the brain .

- Kynurenine Pathway : A significant portion of tryptophan metabolism occurs via the kynurenine pathway, leading to the production of various neuroactive metabolites like kynurenic acid and quinolinic acid. These metabolites can influence neuroinflammation and neurodegeneration .

The balance between these pathways can be influenced by factors such as stress, dietary intake, and inflammation, which may also affect the levels of this compound in biological systems.

Biological Activity

The biological activities of this compound include:

- Neuroprotective Effects : Research has indicated that compounds derived from tryptophan can exhibit neuroprotective properties. For instance, alterations in tryptophan metabolism have been linked to conditions such as depression and anxiety disorders, suggesting that modulating these pathways could have therapeutic benefits .

- Anti-inflammatory Properties : Some studies suggest that metabolites from tryptophan can modulate immune responses. For example, kynurenic acid has been shown to have anti-inflammatory effects, which may extend to derivatives like this compound .

Case Studies

Several case studies have explored the implications of altered tryptophan metabolism on health outcomes:

- Asthma and Tryptophan Metabolism : A study involving asthmatic children showed altered urinary excretion patterns of kynurenic acid and other tryptophan metabolites compared to healthy controls. This suggests that dysregulation in tryptophan metabolism may contribute to asthma pathology .

- Malnutrition Recovery : Another case study highlighted increased urinary excretion of 5-L-oxoproline (related to this compound) during recovery from severe childhood malnutrition, indicating its potential role in metabolic recovery processes .

Research Findings

Recent research findings on this compound indicate its potential utility in drug discovery and therapeutic applications:

- Synthetic Strategies : Novel synthetic methods for developing tryptophan-proline chimeras have been explored, emphasizing their significance in medicinal chemistry due to their diverse biological activities .

- Amino Acid Interactions : The interactions between various amino acids, including proline and tryptophan derivatives, have been studied for their implications in drug design and therapeutic interventions targeting neurological disorders .

特性

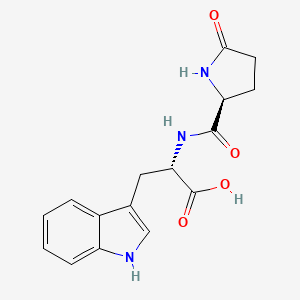

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c20-14-6-5-12(18-14)15(21)19-13(16(22)23)7-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,12-13,17H,5-7H2,(H,18,20)(H,19,21)(H,22,23)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMASWWWQRGQQC-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189501 | |

| Record name | 5-Oxoprolyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35937-24-7 | |

| Record name | 5-Oxoprolyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035937247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxoprolyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。